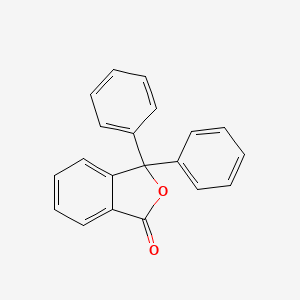

phthalophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phthalophenone is an organic compound classified within the family of benzofuranones. It is characterized by the presence of two phenyl groups attached to the third carbon of the benzofuran ring structure, giving it a unique molecular configuration. The chemical formula for phthalophenone is , and its systematic name is 3,3-diphenyl-2-benzofuran-1(3H)-one. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can yield dihydrobenzofuran derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran ring, allowing for the introduction of various functional groups .

Major Products Formed- From Oxidation: Quinones or other oxidized products.

- From Reduction: Dihydrobenzofuran derivatives.

- From Substitution: Substituted benzofuranones with diverse functional groups.

The synthesis of phthalophenone can be achieved through several methods:

- Cyclization of 2-Hydroxychalcones: This method involves the intramolecular cyclization of 2-hydroxychalcones under acidic conditions (commonly using sulfuric acid or hydrochloric acid) to form the benzofuranone structure.

- Starting Materials: 2-Hydroxychalcone and an acid catalyst.

- Procedure: The reaction proceeds by heating the reactants in an acidic medium.

- Grignard Reaction: Phthalophenone can also be synthesized via a Grignard reaction involving ortho-benzoylbenzoic acid and phenyl magnesium bromide .

- Industrial Production: In industrial settings, optimized conditions such as continuous flow reactors and advanced purification techniques like recrystallization may be employed to enhance yield and purity.

Phthalophenone finds applications across various domains:

- Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Investigated for potential therapeutic uses in drug development, particularly in anticancer research.

- Dyes and Pigments: Employed in the production of dyes and pigments due to its chromophoric properties .

Research into the interactions of phthalophenone suggests that it may engage with specific enzymes or receptors in biological systems, leading to alterations in metabolic pathways. These interactions are critical for understanding its potential therapeutic applications, although further studies are necessary to clarify these mechanisms fully .

Several compounds share structural similarities with phthalophenone:

| Compound | Description | Unique Features |

|---|---|---|

| 2-Phenylbenzofuran | Lacks the second phenyl group at the third carbon | Simpler structure compared to phthalophenone |

| 3-Phenyl-2-benzofuran-1(3H)-one | Contains only one phenyl group at the third carbon | Less complex than phthalophenone |

| Benzofuran | The parent compound without any phenyl substitutions | Basic structure without additional functional groups |

Uniqueness

Phthalophenone's uniqueness stems from its dual phenyl group attachment at the third carbon, which influences both its chemical reactivity and biological activity. This structural characteristic differentiates it from other benzofuran derivatives, potentially leading to unique properties and applications not found in simpler analogs .